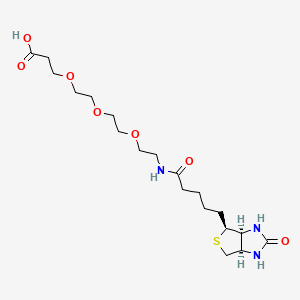
Biotin-PEG3-Säure
Übersicht
Beschreibung
Biotin-PEG3-acid is a biotinylation reagent that can react with an amine attached molecule . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule . It is reagent grade and used for research purposes .
Synthesis Analysis
The synthesis of Biotin-PEG3-acid involves the use of psoralen, a popular crosslinking moiety that reacts with double-stranded DNA and RNA upon exposure to longwave UV light . A new probe, AP3B, uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids .Molecular Structure Analysis
Biotin-PEG3-acid has a chemical formula of C19H33N3O7S . It features a long hydrophilic PEG3 linker that separates the biotin residue from the target molecule for efficient binding with streptavidin .Chemical Reactions Analysis
Biotin-PEG3-acid can react with amine attached molecules . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule . It can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes .Physical And Chemical Properties Analysis
Biotin-PEG3-acid is a water-soluble compound . The short PEG segments are hydrophilic and confer greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .Wissenschaftliche Forschungsanwendungen
Protein-Markierung und Vernetzung
Biotin-PEG3-Säure wird häufig für die Biotinylierung verwendet, den Prozess der Anlagerung von Biotin an Proteine und andere Makromoleküle . Dies ist besonders nützlich für Assays oder Affinitätsreinigungstechniken, die Avidin- oder Streptavidin-Sonden und -Harze verwenden. Die Anwesenheit einer primären Aminogruppe ermöglicht die Vernetzung mit Proteinen und Materialoberflächen unter Verwendung von EDC und anderen Vernetzungsmitteln .
Verbesserung der Löslichkeit bei Biokonjugation
Der Polyethylenglykol (PEG)-Spacerarm in this compound verbessert die Wasserlöslichkeit von biotinylierten Molekülen . Dies ist entscheidend für Biokonjugationsanwendungen, bei denen eine erhöhte Löslichkeit die Bioverfügbarkeit und Wirksamkeit therapeutischer Wirkstoffe verbessern kann.
PROTAC-Entwicklung
This compound dient als Linker bei der Synthese von PROTAC (PROteolysis TArgeting Chimeras) -Molekülen . PROTACs sind eine neuartige Klasse therapeutischer Wirkstoffe, die Proteine zum Abbau anvisieren, und die Verwendung von this compound kann ihre Löslichkeit und Wirksamkeit verbessern.
Wirkmechanismus
Target of Action
Biotin-PEG3-acid is a biotinylation reagent . It is primarily used to react with amine-attached molecules . The core characteristic of this reagent is its ability to efficiently and stably react with amine attached molecules, thereby achieving the biotinylation process .
Mode of Action
Biotin-PEG3-acid interacts with its targets through a process known as biotinylation . This process involves the formation of a covalent bond between the biotin molecule and the amine group on the target molecule . The PEG (Polyethylene Glycol) segment in Biotin-PEG3-acid serves as a spacer arm, providing flexibility and mobility for the biotin molecules .
Biochemical Pathways
Biotin-PEG3-acid is a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG3-acid, as a PROTAC linker, plays a crucial role in this process .
Pharmacokinetics
PEGylation can increase the solubility and stability of drugs, reduce their immunogenicity, and enhance their bioavailability .
Result of Action
The primary result of Biotin-PEG3-acid’s action is the biotinylation of target molecules . This allows for the selective labeling and detection of these molecules in various biological research applications .
Action Environment
The action of Biotin-PEG3-acid can be influenced by various environmental factors. For instance, the efficiency of the biotinylation process can be affected by the pH and temperature of the reaction environment . Additionally, the presence of other reactive groups in the environment can potentially interfere with the biotinylation process .
Safety and Hazards
Zukünftige Richtungen
Biotin-PEG3-acid is used in numerous studies to crosslink DNA and double-stranded RNA for genome-wide investigations . A new probe, AP3B, which uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids, is being developed . This new probe is 4 to 5 times more effective at labeling DNA in cells and produces a comparable number of crosslinks with over 100 times less compound and less exposure to UV light in vitro than EZ-link psoralen-PEG3-biotin .
Biochemische Analyse
Biochemical Properties
Biotin-PEG3-acid plays a significant role in biochemical reactions, particularly in the field of proteomics . It is used in biotinylation-based proximity labelling (PL) proteomics, a technique that allows for mapping the protein composition of cellular compartments and protein complexes in living cells at high spatiotemporal resolution . Biotin-PEG3-acid interacts with various enzymes, proteins, and other biomolecules, and these interactions are critical for its function .
Cellular Effects
The effects of Biotin-PEG3-acid on cells are primarily observed in its ability to label proteins within the cellular environment . This labelling influences cell function by enabling the identification and study of protein-protein and protein-nucleic acid interactions, organelle proteomes, and secretomes .
Molecular Mechanism
Biotin-PEG3-acid exerts its effects at the molecular level through its ability to biotinylate proteins . This involves the oxidation of biotin-phenols into biotin-phenoxyl radicals, which then biotinylate electron-rich amino acids such as Tyrosine, Tryptophan, Cysteine, and Histidine .
Temporal Effects in Laboratory Settings
Its use in proximity labelling suggests that it may have long-term effects on cellular function, particularly in the context of protein interaction studies .
Subcellular Localization
Given its role in protein labelling, it is likely that it is directed to specific compartments or organelles where protein interactions are to be studied .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPPBXEZFBGDJ-MPGHIAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)




![2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile](/img/structure/B1667221.png)

![5-[(5s,9r)-9-(4-Cyanophenyl)-3-(3,5-Dichlorophenyl)-1-Methyl-2,4-Dioxo-1,3,7-Triazaspiro [4.4]non-7-Yl]methyl]-3-Thiophenecarboxylicacid](/img/structure/B1667226.png)

![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1667229.png)